2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol
Overview
Description
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is a chemical compound with the molecular formula C8H11N3O . It is also known by other names such as 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline . The molecular weight of this compound is 165.19 g/mol .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinazolines, including 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol, can be achieved using α-aminoamidines . The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis
The IUPAC name of this compound is 2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one . The InChI string is InChI=1S/C8H11N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H3,9,10,11,12) . The Canonical SMILES is C1CCC2=C(C1)C(=O)NC(=N2)N .Chemical Reactions Analysis
The synthesis of 5,6,7,8-tetrahydroquinazolines involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs in mild conditions and is characterized by excellent yields .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is 165.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .Scientific Research Applications
Medicinal Chemistry
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol: is a versatile scaffold in medicinal chemistry. It’s a building block for synthesizing various pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, including anticonvulsant, anticancer, antibacterial, and antifungal properties . This compound is particularly significant in the development of new therapeutic agents due to its ability to interact with different biological targets.
Mechanism of Action
Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
Future Directions
The synthesized compounds have shown high inhibition activity against β-glucosidase , suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes . Furthermore, the protecting groups at the C2-tert-butyl moiety of a quinazoline ring in these compounds can be easily cleaved, opening up further opportunities for their functionalization .
properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGVXCHGASIZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370686 | |
Record name | 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol | |
CAS RN |
33081-07-1 | |
Record name | 2-Amino-5,6,7,8-tetrahydro-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33081-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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